2-(2-Methylphenoxy)benzoic acid

Overview

Description

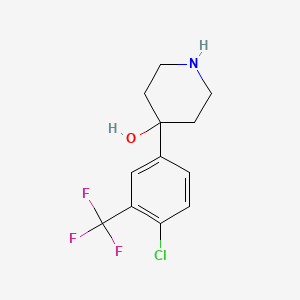

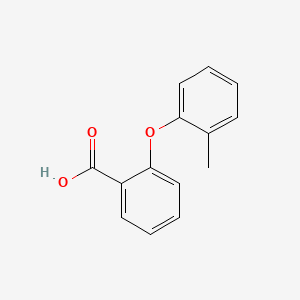

2-(2-Methylphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It has a melting point range of 133-139°C . The compound’s InChI key is JMFDKESIMZREMY-UHFFFAOYSA-N .Scientific Research Applications

Environmental and Chemical Degradation Studies

2-(2-Methylphenoxy)benzoic acid, as part of the phenoxyalkanoic acid herbicides group, has been studied for its degradation and transformation in environmental settings. Müller and Buser (1997) and Buser and Müller (1998) examined the enantiomerization and enantioselective degradation of chiral phenoxypropionic acid herbicides in soil, finding that biologically mediated enantiomerization and differential degradation rates of enantiomers occur (Müller & Buser, 1997)(Buser & Müller, 1998).

Bioactive Compound Research

Studies on marine-derived fungi have revealed phenyl ether derivatives structurally related to this compound. Xu et al. (2017) isolated compounds from the fungus Aspergillus carneus, highlighting the potential of these compounds in bioactive research, particularly for their antioxidant properties (Xu et al., 2017).

Plant Growth and Agricultural Studies

The impact of similar compounds on plant growth has been a subject of interest. Pybus et al. (1959) explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds structurally related to this compound, in different plant growth assays (Pybus et al., 1959).

Synthetic Chemistry Applications

The role of benzoic acid derivatives in synthetic chemistry, particularly in the formation of compounds like benzoxazoles, has been studied. So and Heeschen (1997) investigated the formation of 2-phenylbenzoxazole from benzoic acid, which provides insights into the chemical reactions and mechanisms involving benzoic acid derivatives (So & Heeschen, 1997).

Advanced Material Development

In the field of materials science, particularly in the development of fluorescence probes and liquid crystals, compounds similar to this compound have been used. Setsukinai et al. (2003) designed novel fluorescence probes for detecting reactive oxygen species, using derivatives of benzoic acid (Setsukinai et al., 2003). Qing (2000) synthesized liquid crystal intermediates from phenylphenol, highlighting the importance of benzoic acid derivatives in liquid crystal technology (Qing, 2000).

Photocatalytic Degradation Studies

Research has also been conducted on the photocatalytic degradation of benzoic acid derivatives. Velegraki and Mantzavinos (2008) studied the degradation of benzoic acid in water, providing insights into the photocatalytic processes that could apply to similar compounds (Velegraki & Mantzavinos, 2008).

Mechanism of Action

Target of Action

It is known that phenoxy herbicides, which share a similar structure with 2-(2-methylphenoxy)benzoic acid, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Phenoxy herbicides, which are structurally similar to this compound, induce rapid, uncontrolled growth in broad-leaf plants, leading to their death .

Biochemical Pathways

It is known that phenoxy herbicides, which share a similar structure with this compound, affect the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

Benzoic acid, a structurally related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It is known that phenoxy herbicides, which are structurally similar to this compound, can exert a negative effect on aquatic organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including this compound, and their metabolites throughout the environment .

properties

IUPAC Name |

2-(2-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFDKESIMZREMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283375 | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6325-68-4 | |

| Record name | 6325-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.